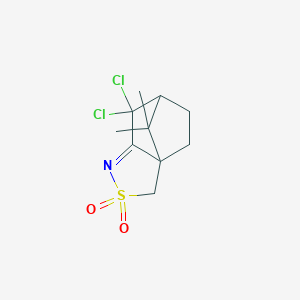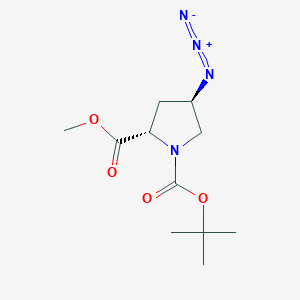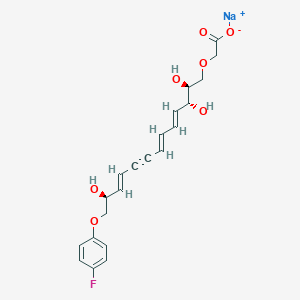
4,4-Difluorpiperidinhydrochlorid
Übersicht
Beschreibung
4,4-Difluoropiperidine hydrochloride is a versatile compound with significant properties and applications. It is a crystalline solid with high solubility in water, making it valuable in pharmaceutical and chemical industries. This compound shows promise in treating neurological disorders due to its potent enzyme inhibitory effects. Additionally, it is stable, relatively non-toxic, and useful in organic synthesis .
Wissenschaftliche Forschungsanwendungen
4,4-Difluoropiperidine hydrochloride has numerous applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, allowing the creation of new compounds with desired properties.
Biology: The compound’s enzyme inhibitory effects make it a valuable tool in studying biochemical pathways.
Medicine: It is investigated for its potential in treating neurological disorders such as Alzheimer’s disease and Parkinson’s disease.
Safety and Hazards
4,4-Difluoropiperidine hydrochloride is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Wirkmechanismus
Target of Action
4,4-Difluoropiperidine hydrochloride is a derivative of piperidine . It is primarily used as a pharmaceutical intermediate . The compound is a crucial fragment in the development of novel histamine-3 receptor antagonists . Histamine-3 receptors are widely distributed throughout the central nervous system and play an important role in regulating neurotransmitter release .
Mode of Action
It is known to exhibit potent inhibitory effects on certain enzymes, particularly those involved in neurotransmitter regulation . This property has led to its investigation as a potential candidate for the treatment of neurological disorders such as Alzheimer’s disease and Parkinson’s disease .
Biochemical Pathways
Given its role as a histamine-3 receptor antagonist, it can be inferred that it may influence the histaminergic pathways in the central nervous system .
Pharmacokinetics
It is a crystalline solid with high solubility in water , which suggests it could have good bioavailability.
Result of Action
Its potent enzyme inhibitory effects suggest that it may alter the activity of certain enzymes involved in neurotransmitter regulation, potentially leading to changes in neurotransmitter levels and neuronal activity .
Action Environment
It is known to be stable under ambient conditions , suggesting that it may be relatively resistant to environmental changes. It is also hygroscopic , indicating that it absorbs moisture from the air, which could potentially affect its stability and efficacy.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4,4-Difluoropiperidine hydrochloride can be synthesized through various methods. One common method involves the reaction of N-benzyl-4,4-difluoropiperidine with 1-chloroethyl chloroformate in methylene chloride under an argon atmosphere. The mixture is stirred at 55°C for 2 hours, followed by cooling and refluxing in methanol to yield the desired product .
Industrial Production Methods: In industrial settings, the synthesis of 4,4-Difluoropiperidine hydrochloride often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as solvent removal under reduced pressure and purification through recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions: 4,4-Difluoropiperidine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of fluorine atoms.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted piperidine derivatives .
Vergleich Mit ähnlichen Verbindungen
- 3,3-Difluoroazetidine hydrochloride
- 4-(Trifluoromethyl)piperidine hydrochloride
- 3,3-Difluoropyrrolidine hydrochloride
Comparison: 4,4-Difluoropiperidine hydrochloride is unique due to its specific structure, which imparts distinct reactivity and pharmacological properties. Compared to similar compounds, it offers a balance of stability, solubility, and enzyme inhibitory effects, making it particularly valuable in pharmaceutical research .
Eigenschaften
IUPAC Name |
4,4-difluoropiperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F2N.ClH/c6-5(7)1-3-8-4-2-5;/h8H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OABUKBBBSMNNPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20374290 | |
| Record name | 4,4-Difluoropiperidine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20374290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144230-52-4 | |
| Record name | 4,4-Difluoropiperidine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=144230-52-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4-Difluoropiperidine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20374290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Piperidine, 4,4-difluoro-, hydrochloride (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.823 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4,4-difluoropiperidine hydrochloride interact with the perovskite material in the solar cell, and what are the downstream effects of this interaction?
A1: 4,4-difluoropiperidine hydrochloride (2FPD) reacts with the perovskite material to form a 2D perovskite layer, (2FPD)2PbI4, on the perovskite surface. [] This 2D layer exhibits ferroelectric properties, meaning it possesses a spontaneous electric polarization that can be reversed by an external electric field. []
- Enhanced Built-in Electric Field: The oriented dipoles in the 2D layer contribute to a stronger built-in electric field within the device, reaching 1.06 V. This stronger field facilitates more efficient charge extraction and transport. []
- Improved Out-of-Plane Conductivity: The ferroelectric layer facilitates the movement of charge carriers (electrons and holes) along the out-of-plane direction, which is typically challenging in 2D/3D perovskite structures. []
- Delayed Hot Carrier Cooling: The ferroelectric layer also contributes to a longer cooling time for "hot carriers" – highly energetic charge carriers generated by sunlight. This delay allows for more efficient energy extraction before the carriers lose their energy as heat. []
- Reduced Exciton Binding Energy: The presence of 2FPD modifies the dielectric environment of the perovskite surface, leading to a decrease in exciton binding energy (32.8 meV). This reduction facilitates more efficient charge separation and improves device performance. []
Q2: What is the impact of using 4,4-difluoropiperidine hydrochloride on the performance and stability of the perovskite solar cells?
A2: Incorporating 4,4-difluoropiperidine hydrochloride significantly improves both the performance and stability of inverted perovskite solar cells:
- Increased Power Conversion Efficiency (PCE): The synergistic effects of ferroelectricity and defect passivation achieved by the 2FPD treatment result in a remarkable PCE of 24.82% (certified: 24.38%) for the treated solar cells. []
- Long-Term Stability: The 2FPD-treated devices also exhibit excellent long-term stability, retaining over 90% of their initial efficiency even after 1000 hours of continuous operation under maximum power point tracking conditions. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(4S)-1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3,3-dimethyl-1-oxobutyl)[(3-methoxyphenyl)methyl]amino]-L-proline](/img/structure/B133996.png)








